Daclatasvir SRRS Isomer-d6 is a chemical compound that serves as an important pharmaceutical agent, particularly in the treatment of hepatitis C virus infections. This compound is a stable isotope variant of Daclatasvir, which is an inhibitor of the hepatitis C virus non-structural protein 5A replication complex. The molecular formula for Daclatasvir SRRS Isomer-d6 is , and it possesses a unique structural configuration that enhances its efficacy and stability in therapeutic applications.
Daclatasvir SRRS Isomer-d6 is derived from the original Daclatasvir compound, which was developed by Bristol-Myers Squibb. The synthesis of this specific isomer involves advanced chemical techniques that allow for isotopic labeling, which is crucial for various research applications, including pharmacokinetics and metabolic studies.
Daclatasvir SRRS Isomer-d6 falls under the classification of antiviral agents, specifically targeting the hepatitis C virus. It is categorized as a direct-acting antiviral medication due to its mechanism of action that interferes with viral replication processes.
The synthesis of Daclatasvir SRRS Isomer-d6 typically involves multiple steps, including:
The synthesis may utilize techniques such as:
The molecular structure of Daclatasvir SRRS Isomer-d6 can be represented as follows:
Key structural data includes:
Daclatasvir SRRS Isomer-d6 participates in several chemical reactions relevant to its function and synthesis:
The detailed reaction pathways often involve intermediates that can be analyzed using spectroscopic methods to ensure proper synthesis and purity.
Daclatasvir SRRS Isomer-d6 acts by inhibiting the hepatitis C virus non-structural protein 5A replication complex. This inhibition disrupts viral RNA replication and assembly, leading to reduced viral load in infected individuals.
Research has shown that Daclatasvir exhibits high potency against various hepatitis C virus genotypes, making it a valuable component in combination therapy regimens. Clinical studies have indicated significant improvements in sustained virological response rates among patients treated with this compound.
Key chemical properties include:
Daclatasvir SRRS Isomer-d6 has several important applications in scientific research:
Daclatasvir SRRS Isomer-d6 (CAS: 1009117-26-3) is a deuterated analog of the NS5A inhibitor daclatasvir, featuring six deuterium atoms at two methyl ester groups. Its molecular formula is C40D6H44N8O6, with a molecular weight of 744.912 g/mol [3] [7]. The isotopic labeling occurs at the methoxy groups of the carbamate functionalities, specifically as trideuteriomethyl moieties (-OCD<sub>3</sub>
). This modification replaces all hydrogen atoms in the methyl groups (-OCH3) of the parent compound with deuterium [5] [7]. The structural integrity of the core scaffold—comprising bis-imidazolyl biphenyl linked to chiral pyrrolidine and valine analogs—remains unchanged [6] [9].
Table 1: Key Molecular Descriptors
Property | Value |
---|---|
Molecular Formula | C40D6H44N8O6 |
Molecular Weight | 744.912 g/mol |
CAS Number | 1009117-26-3 |
Deuterium Positions | Two -OCD3 groups |
InChI Key | FKRSSPOQAMALKA-GXBFPSLASA-N |
The SRRS designation specifies the absolute configuration at four chiral centers:
This stereoisomer is one of eight possible diastereomers of daclatasvir. The SRRS configuration is critical for maintaining the spatial orientation required for NS5A binding, distinguishing it from isomers like the RSSR (CAS: 1009107-27-0) or RRRR (CAS: 1417333-58-4) variants [9] [10]. The stereochemical descriptor "SRRS" explicitly defines the sequence of chiral centers as S,R,R,S when traversing the molecule’s backbone [6] [10].
Compared to non-deuterated daclatasvir (C40H50N8O6, MW: 738.88 g/mol), the SRRS Isomer-d6 exhibits:
The biphenyl-bisimidazole core and hydrogen-bonding motifs remain unaltered, preserving the pharmacophore’s topology [6] [9].
Table 2: Structural Comparison with Parent Compound
Property | Daclatasvir SRRS Isomer-d6 | Non-Deuterated Daclatasvir |
---|---|---|
Molecular Formula | C40D6H44N8O6 | C40H50N8O6 |
Molecular Weight | 744.912 g/mol | 738.88 g/mol |
Chiral Centers | 4 (SRRS configuration) | 4 (SRRS configuration) |
Key Modifications | -OCD3 groups | -OCH3 groups |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Mass Spectrometry (MS)
Fourier-Transform Infrared (FT-IR) Spectroscopy
Table 3: Key Spectroscopic Signatures
Technique | Key Signals | Structural Assignment |
---|---|---|
1H-NMR | δ 4.2–4.5 ppm (multiplet) | Hα of chiral valine/pyrrolidine |
No signal at δ 3.6–3.7 ppm | -OCH3 → -OCD3 substitution | |
MS | m/z 745.91 [M+H]+ | Molecular ion |
m/z 689.85 | Loss of two -OCD3 groups | |
FT-IR | 2110 cm−1 | C-D stretch |
1740 cm−1 | C=O (carbamate) |
Table 4: Standardized Nomenclature of Daclatasvir SRRS Isomer-d6
Nomenclature Type | Name | Source |
---|---|---|
IUPAC Name | trideuteriomethyl N-[(2S)-3-methyl-1-[(2S)-2-[5-[4-[4-[2-[(2S)-1-[(2S)-3-methyl-2-(trideuteriomethoxycarbonylamino)butanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl]phenyl]phenyl]-1H-imidazol-2-yl]pyrrolidin-1-yl]-1-oxobutan-2-yl]carbamate | [3] [7] |
Systematic Name | Methyl N-[(2S)-1-[(2R)-2-[5-(4'-{2-[(2R)-1-[(2S)-2-[(methoxy-d3-carbonyl)amino]-3-methylbutanoyl]pyrrolidin-2-yl]-1H-imidazol-5-yl}-[1,1'-biphenyl]-4-yl)-1H-imidazol-2-yl]pyrrolidin-1-yl]-3-methyl-1-oxobutan-2-yl]carbamate-d3 | [4] [9] |
Synonyms | Daclatasvir SRRS Isomer-d6; Daclatasvir-d6 (SRRS configuration); TR-D101522 | [7] [9] |
CAS No.: 5287-45-6
CAS No.: 13966-05-7
CAS No.: 1349245-31-3
CAS No.:
CAS No.: